

# Tozasertib (MK-0457): A Comparative Guide to Clinical Trial Data and Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tozasertib** (formerly known as MK-0457 and VX-680) is a potent, small-molecule, pan-Aurora kinase inhibitor. The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1] Overexpression of these kinases is implicated in the pathogenesis of various human cancers, making them an attractive target for cancer therapy. **Tozasertib** has been investigated in clinical trials for both hematological malignancies and solid tumors. This guide provides a comparative overview of the clinical trial data and outcomes for **Tozasertib**, with a focus on its performance against other therapeutic alternatives.

### **Mechanism of Action**

**Tozasertib** functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of these enzymes, it blocks their kinase activity, leading to a cascade of downstream effects that disrupt the mitotic process. This includes interference with centrosome maturation, spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells.[1] In addition to its activity against Aurora kinases, **Tozasertib** has also shown inhibitory effects on the BCR-ABL tyrosine kinase, including the T315I mutant, which is resistant to many other tyrosine kinase inhibitors (TKIs).[2]

Below is a diagram illustrating the signaling pathway affected by **Tozasertib**.





Click to download full resolution via product page

Caption: Tozasertib's mechanism of action targeting Aurora kinases and BCR-ABL.

## Clinical Trial Data: Hematological Malignancies

**Tozasertib** has been evaluated in patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly those with the T315I mutation in the BCR-ABL gene, which confers resistance to many TKIs.

### Tozasertib in CML and Ph+ ALL with T315I Mutation

A phase 2 study evaluated **Tozasertib** in patients with CML (chronic phase, accelerated phase, or blast phase) or Ph+ ALL harboring the T315I mutation.[2]

Table 1: Efficacy of **Tozasertib** in T315I-Positive CML and Ph+ ALL[2]



| Indication                    | Number of<br>Patients | Major<br>Cytogenetic<br>Response | Complete or<br>Partial<br>Response<br>(unconfirmed) | Complete<br>Hematologic<br>Response |
|-------------------------------|-----------------------|----------------------------------|-----------------------------------------------------|-------------------------------------|
| CML (Chronic<br>Phase)        | 15                    | 8% (overall)                     | 6% (overall)                                        | 2 patients                          |
| CML<br>(Accelerated<br>Phase) | 14                    | 0                                |                                                     |                                     |
| CML (Blast<br>Phase)          | 11                    | 0                                | _                                                   |                                     |
| Ph+ ALL                       | 12                    | 0                                | _                                                   |                                     |

Table 2: Safety Profile of **Tozasertib** in T315I-Positive CML and Ph+ ALL[2]

| Adverse Event (AE)  | All Grades   | Grade 3/4 |
|---------------------|--------------|-----------|
| Neutropenia         | 50%          | 46%       |
| Febrile Neutropenia | Not Reported | 35%       |

The study concluded that **Tozasertib** demonstrated minimal efficacy, and only at higher, less tolerable doses.[2]

# Comparative Landscape: Alternatives for T315I-Mutant CML

Given the limited success of **Tozasertib** in this setting, other agents have become the standard of care. Ponatinib and Asciminib are notable alternatives.

Table 3: Comparison of Efficacy in T315I-Positive Chronic Phase CML



| Drug       | Trial          | Number of<br>Patients | Major<br>Cytogenetic<br>Response<br>Rate | Major<br>Molecular<br>Response<br>Rate |
|------------|----------------|-----------------------|------------------------------------------|----------------------------------------|
| Tozasertib | Phase 2        | 15                    | 8%                                       | Not Reported                           |
| Ponatinib  | PACE (Phase 2) | 64                    | 70%                                      | 34%[3]                                 |
| Asciminib  | Phase 1        | 48                    | Not Reported                             | 48.9%[4]                               |

Table 4: Comparison of Key Grade 3/4 Adverse Events in T315I-Positive CML

| Drug       | Neutropenia  | Thrombocytop<br>enia       | Increased<br>Lipase | Arterial<br>Occlusive<br>Events |
|------------|--------------|----------------------------|---------------------|---------------------------------|
| Tozasertib | 46%[2]       | Not Reported               | Not Reported        | Not Reported                    |
| Ponatinib  | Not Reported | 36% (in 45mg<br>cohort)[5] | Not Reported        | 8% (in 45mg<br>cohort)[5]       |
| Asciminib  | Not Reported | 14.6%[4]                   | 18.8%[4]            | Not Reported                    |

### **Clinical Trial Data: Solid Tumors**

**Tozasertib** has also been investigated in patients with advanced solid tumors.

### **Tozasertib in Advanced Solid Tumors**

A phase 1 dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of **Tozasertib** in patients with advanced solid tumors.[6][7]

Table 5: Outcomes of **Tozasertib** in a Phase 1 Solid Tumor Trial[6][7]



| Parameter                                | Result                                                                                                                          |
|------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Number of Patients                       | 27                                                                                                                              |
| Maximum Tolerated Dose (MTD)             | 64 mg/m²/h (24-h continuous intravenous infusion every 21 days)                                                                 |
| Dose-Limiting Toxicities (at 96 mg/m²/h) | Grade 4 neutropenia, Grade 3 herpes zoster                                                                                      |
| Most Common Adverse Events               | Nausea, vomiting, diarrhea, fatigue                                                                                             |
| Efficacy                                 | One patient with advanced ovarian cancer had stable disease for 11 months. Almost half of the patients achieved stable disease. |
| Oral Bioavailability                     | 7.9%                                                                                                                            |

The study concluded that **Tozasertib** was well-tolerated on this schedule and showed some evidence of disease stabilization.[6][7]

# Comparative Landscape: Other Aurora Kinase Inhibitors in Solid Tumors

Several other Aurora kinase inhibitors have been evaluated in solid tumors, providing a basis for comparison.

Table 6: Comparison of Aurora Kinase Inhibitors in Solid Tumors



| Drug                        | Mechanism          | Phase   | Key Efficacy<br>Findings                                                                          |
|-----------------------------|--------------------|---------|---------------------------------------------------------------------------------------------------|
| Tozasertib (MK-0457)        | Pan-Aurora         | Phase 1 | Stable disease in nearly 50% of patients.[6][7]                                                   |
| Alisertib (MLN8237)         | Aurora A selective | Phase 2 | Response rate of<br>2.8% in sarcoma;<br>promising PFS in<br>liposarcoma and<br>MPNST.[8]          |
| Danusertib (PHA-<br>739358) | Pan-Aurora         | Phase 2 | Did not meet pre-<br>specified criteria for<br>activity in several<br>common solid tumors.<br>[9] |
| MLN8054                     | Aurora A selective | Phase 1 | Evidence of Aurora A inhibition; somnolence and transaminitis were dose-limiting toxicities. [10] |

# Experimental Protocols Tozasertib Phase 2 Study in CML and Ph+ ALL (NCT00104351)[2]

- Study Design: A multicenter, open-label, non-randomized, phase 2 clinical trial.
- Patient Population: Adults with Ph+ CML (chronic, accelerated, or blast phase) or Ph+ ALL with a documented BCR-ABL T315I mutation.
- Treatment: **Tozasertib** administered as a 5-day continuous intravenous infusion every 14 days. Dosing cohorts were 40 mg/m²/h, 32 mg/m²/h, and 24 mg/m²/h.
- Primary Endpoint: Major cytogenetic response.



 Assessments: Efficacy was assessed by hematologic and cytogenetic responses. Safety was monitored through the documentation of adverse events.

# **Tozasertib Phase 1 Study in Solid Tumors** (NCT00104351)[6][7]

- Study Design: A multicenter, open-label, non-randomized, dose-escalation phase 1 trial.
- Patient Population: Patients with advanced solid tumors refractory to standard therapies.
- Treatment: Tozasertib administered as a 24-hour continuous intravenous infusion every 21 days. Dose escalation proceeded based on toxicity criteria. An oral dose of 100 mg was also administered to a subset of patients to determine bioavailability.
- Primary Endpoints: To assess the maximum-tolerated dose (MTD), dose-limiting toxicities (DLT), safety, and tolerability.
- Assessments: Safety was evaluated by monitoring adverse events. Efficacy was assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Pharmacokinetic analyses were also performed.

Below is a generalized workflow for a dose-escalation clinical trial.





Click to download full resolution via product page

Caption: A typical workflow for a Phase 1 dose-escalation clinical trial.



### Conclusion

**Tozasertib**, a pan-Aurora kinase inhibitor, has demonstrated modest clinical activity in both hematological malignancies and solid tumors. In patients with T315I-mutant CML and Ph+ ALL, its efficacy was limited, and more effective targeted therapies such as Ponatinib and Asciminib have since become the standard of care. In advanced solid tumors, **Tozasertib** was well-tolerated and resulted in disease stabilization for a subset of patients, suggesting that further development of this class of agents, potentially in combination with other anti-cancer treatments, may be warranted. The clinical development of more selective Aurora kinase inhibitors, such as Alisertib, is ongoing and may offer improved therapeutic windows. The data presented in this guide provides a comparative framework for researchers and drug development professionals to understand the clinical landscape of **Tozasertib** and other Aurora kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. A phase 2 study of MK-0457 in patients with BCR-ABL T315I mutant chronic myelogenous leukemia and philadelphia chromosome-positive acute lymphoblastic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponatinib -- Review of Historical Development, Current Status, and Future Research -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asciminib monotherapy in patients with chronic-phase chronic myeloid leukemia with the T315I mutation after ≥1 prior tyrosine kinase inhibitor: 2-year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib
  hydrochloride in independent cohorts of patients with advanced or metastatic breast,
  ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour,
  multi-institutional phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tozasertib (MK-0457): A Comparative Guide to Clinical Trial Data and Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683946#clinical-trial-data-and-outcomes-for-tozasertib-mk-0457]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com